Motesanib metabolite M3, also known as the oxidative metabolite of motesanib, is a significant compound in pharmacology due to its role in the metabolic pathways of motesanib, a drug primarily used for treating cancer. Motesanib itself is an oral angiogenesis inhibitor that targets multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors and platelet-derived growth factor receptors. The characterization of its metabolites, particularly M3, is essential for understanding the drug's pharmacokinetics and potential therapeutic effects.
Motesanib was developed by Amgen Inc. and has been studied extensively for its efficacy in various cancer types. The metabolite M3 is synthesized through the oxidative metabolism of motesanib, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4, with contributions from CYP2D6 and CYP1A .
Motesanib metabolite M3 is classified as an oxidative metabolite. It falls under the broader category of pharmaceutical metabolites that are generated during the biotransformation of drugs within the body. Understanding such metabolites is crucial for assessing both efficacy and safety profiles of therapeutic agents.
The synthesis of motesanib metabolite M3 involves several steps that typically include incubation with liver microsomes or hepatocytes to mimic metabolic processes occurring in vivo. For instance, motesanib can be incubated with monkey liver microsomes in a controlled environment to facilitate the formation of various metabolites through oxidative pathways.
In a study conducted to analyze the metabolic profile of motesanib, researchers utilized methods such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to identify and quantify metabolites. The incubation conditions often include specific cofactors like UDP-glucuronosyltransferase (UGT) to enhance glucuronidation reactions, which are common in phase II metabolism .
The molecular structure of motesanib metabolite M3 is characterized by its pyridine N-oxide configuration. This structural feature is indicative of its formation through oxidative processes that modify the parent compound's chemical structure.
The molecular formula for motesanib metabolite M3 can be derived from its parent compound, with specific alterations reflecting the addition of oxygen atoms during metabolism. Detailed structural data can be obtained from spectral analysis techniques such as NMR and mass spectrometry.
Motesanib undergoes several chemical reactions during its metabolic conversion to produce M3. The primary reaction involves oxidative dealkylation and N-oxidation facilitated by cytochrome P450 enzymes.
The metabolic pathway leading to M3 includes both phase I and phase II reactions. Phase I reactions involve oxidation, while phase II reactions typically involve conjugation processes such as glucuronidation. For example, in vitro studies have shown that incubating motesanib with liver microsomes results in various metabolites including M3 through these enzymatic pathways .
The mechanism of action for motesanib metabolite M3 involves its interaction with multiple signaling pathways associated with angiogenesis and tumor growth inhibition. As an active metabolite, it retains some pharmacological activity similar to its parent compound.
Research indicates that metabolites like M3 can exhibit varying degrees of activity against target receptors compared to motesanib itself. The specific binding affinities and biological activities can be elucidated through comparative studies using cell lines representative of different cancer types .
Motesanib metabolite M3 is expected to have distinct physical properties compared to its parent compound due to its altered chemical structure post-metabolism. These properties may include solubility, stability, and partition coefficients.
Chemical properties such as pH stability, reactivity with nucleophiles, and thermal stability are critical for understanding how M3 behaves in biological systems. Analytical methods like high-performance liquid chromatography (HPLC) are often employed to assess these properties quantitatively .
Motesanib metabolite M3 plays a crucial role in pharmacological research aimed at understanding drug metabolism and efficacy. Its characterization helps inform dosing regimens and potential side effects associated with motesanib therapy. Additionally, studying metabolites like M3 can contribute to the development of new therapeutic agents targeting similar pathways in cancer treatment .
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1068-67-3